molecular formula C17H14FN3O3S B14989366 N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B14989366
M. Wt: 359.4 g/mol
InChI Key: OTYAJLRLHJYKPC-UHFFFAOYSA-N
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Description

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a thiadiazole ring, and a methoxyphenoxyacetamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable hydrazine derivative with a thioamide under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the thiadiazole intermediate.

    Attachment of the Methoxyphenoxyacetamide Moiety: The final step involves the reaction of the intermediate with 4-methoxyphenoxyacetic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the thiadiazole ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide can be compared with other similar compounds, such as:

    N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide: Similar structure but with a bromine atom instead of a fluorine atom.

    N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide: Similar structure but with a methyl group instead of a fluorine atom.

These comparisons highlight the uniqueness of this compound, particularly in terms of its fluorine substitution, which can significantly influence its chemical and biological properties.

Properties

Molecular Formula

C17H14FN3O3S

Molecular Weight

359.4 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C17H14FN3O3S/c1-23-13-6-8-14(9-7-13)24-10-15(22)19-17-20-16(21-25-17)11-2-4-12(18)5-3-11/h2-9H,10H2,1H3,(H,19,20,21,22)

InChI Key

OTYAJLRLHJYKPC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F

Origin of Product

United States

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